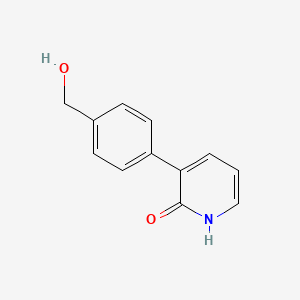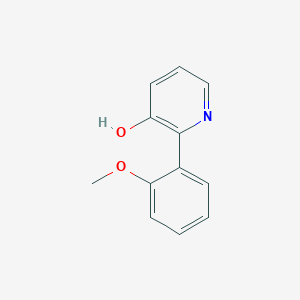
3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine (95%) is a chemical compound with a wide range of scientific applications. It is a white crystalline solid with a melting point of 162-164°C and a boiling point of around 290°C. It is soluble in ethanol and methanol, and slightly soluble in water. 3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine (95%) is an important intermediate for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound is also used in the synthesis of a variety of organic molecules, including dyes, pigments, and polymers.
科学研究应用
3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine (95%) is used in a variety of scientific research applications. It is used in the synthesis of dyes, pigments, and polymers for use in organic electronics. It is also used in the synthesis of pharmaceuticals and agrochemicals. Additionally, it is used in the synthesis of organic molecules for use in materials science, nanomaterials, and biochemistry.
作用机制
The mechanism of action of 3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine (95%) is not well understood. However, it is believed that the compound acts as a catalyst in organic reactions, allowing for the synthesis of organic molecules. Additionally, it is believed that the compound can act as a nucleophile in organic reactions, allowing for the synthesis of organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine (95%) are not well understood. However, it is believed that the compound may have some effects on the body, including the inhibition of enzymes and the activation of certain receptors. Additionally, the compound may have some antioxidant activity, as well as some anti-inflammatory effects.
实验室实验的优点和局限性
The advantages of using 3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine (95%) in lab experiments include its low cost, its availability, and its ability to act as a catalyst in organic reactions. Additionally, the compound is relatively stable and can be stored for long periods of time. The main limitation of using this compound is that it can be toxic if ingested or inhaled. Additionally, the compound can be difficult to handle and may require special equipment for its use in lab experiments.
未来方向
There are many potential future directions for the use of 3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine (95%). These include its use in the synthesis of new pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, the compound could be used in the synthesis of new organic molecules for use in materials science, nanomaterials, and biochemistry. Finally, the compound could be used to develop new catalysts for organic reactions and to study the mechanism of action of organic molecules.
合成方法
3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine (95%) can be synthesized by several methods. One method involves the reaction of 2-chloro-3-hydroxy-3-methylbenzaldehyde with pyridine in the presence of sodium bicarbonate. The reaction is carried out at room temperature, and the product is isolated by recrystallization. Another method involves the reaction of 2-chloro-3-hydroxy-3-methylbenzaldehyde with pyridine in the presence of sodium hydroxide. The reaction is carried out at room temperature, and the product is isolated by recrystallization.
属性
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-3-1-4-10(7-9)12-11(15)5-2-6-13-12/h1-7,14-15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUALLZXDDALXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC=N2)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682601 |
Source


|
| Record name | 2-[3-(Hydroxymethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Hydroxymethyl)phenyl]pyridin-3-ol | |
CAS RN |
1261941-11-0 |
Source


|
| Record name | 2-[3-(Hydroxymethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














